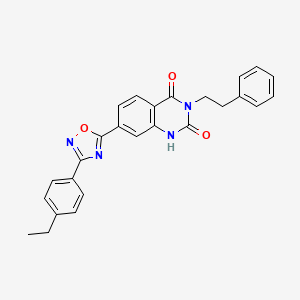
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure consists of a quinazoline core fused with an oxadiazole ring and an ethylphenyl substituent.
- The compound’s synthesis and characterization involve mass spectral, infrared, and NMR data analysis.
7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione: is a complex heterocyclic compound with potential biological activities.
Preparation Methods
Synthetic Routes: Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, new derivatives of 3H-quinazoline-4-ones are synthesized.
Reaction Conditions: The synthetic route involves thiation of 2-aminobenzoic acid with phenyl isothiocyanate, followed by coupling with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide (ABG) to yield the corresponding S-nucleoside.
Industrial Production: Industrial-scale production methods are not explicitly mentioned in the literature.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug discovery.
Biology: It could be explored as a potential bioactive agent due to its heterocyclic scaffold.
Medicine: Further studies may reveal its therapeutic potential.
Industry: Industrial applications are yet to be fully explored.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
Similar Compounds: Other quinazoline derivatives, such as 1,2,4-triazoloquinazolines, exhibit diverse biological activities.
Uniqueness: The combination of quinazoline, oxadiazole, and phenyl substituents sets this compound apart.
Properties
Molecular Formula |
C26H22N4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-2-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(16-20)27-26(32)30(25(21)31)15-14-18-6-4-3-5-7-18/h3-13,16H,2,14-15H2,1H3,(H,27,32) |
InChI Key |
CHAQQORETBJRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


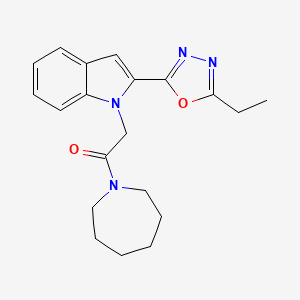
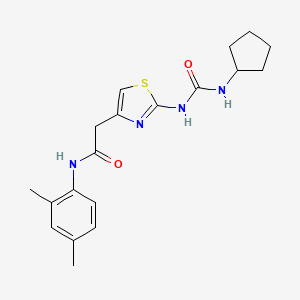
![9-(2-methylphenyl)-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274988.png)
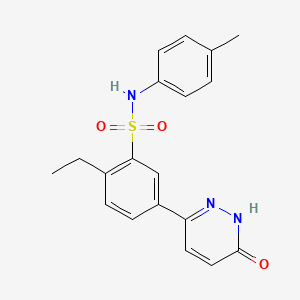
![5-[(3-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274997.png)
![1-(6-phenylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11275005.png)
![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-phenoxypropanamide](/img/structure/B11275008.png)
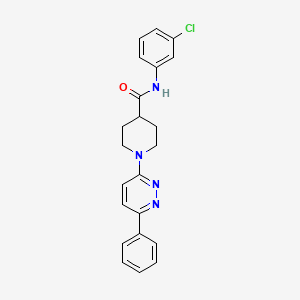
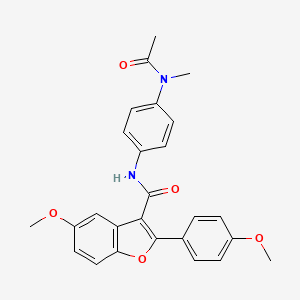
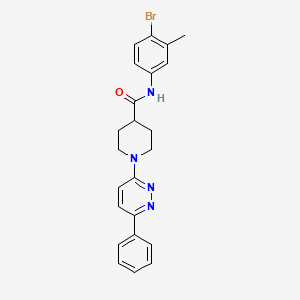
![N-[(3-chlorophenyl)methyl]-2-methylquinoline-4-carboxamide](/img/structure/B11275024.png)
![Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B11275033.png)
![15-hexylsulfanyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11275041.png)
![{4-Amino-2-[(3-chlorophenyl)amino]-1,3-thiazol-5-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B11275050.png)
